1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea
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Description
1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C20H25N3O2S and its molecular weight is 371.5. The purity is usually 95%.
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Scientific Research Applications
Receptor Antagonism and Enzyme Inhibition
Isoquinoline and quinazoline urea derivatives have been investigated for their binding affinities to human adenosine A(3) receptors. These studies found that certain structural modifications on the isoquinoline and quinazoline rings could significantly enhance receptor affinity, suggesting potential applications in developing receptor antagonists (van Muijlwijk-Koezen et al., 2000). This indicates that structurally related compounds, such as the one , may also have applicability in modulating receptor activities, highlighting their importance in drug discovery for various receptor-mediated conditions.
Antimicrobial and Antiproliferative Activities
The reactivity of tetrahydroquinoline derivatives towards various reagents has been explored, revealing their potential in synthesizing compounds with antimicrobial activities. For example, derivatives synthesized from reactions with dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, and thiourea have been reported, some of which showed antimicrobial activity (Elkholy & Morsy, 2006). This suggests that compounds with similar structural frameworks could be explored for their antimicrobial properties, contributing to the development of new antimicrobial agents.
Properties
IUPAC Name |
1-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-14(2)9-10-23-18-7-6-16(12-15(18)5-8-19(23)24)22-20(25)21-13-17-4-3-11-26-17/h3-4,6-7,11-12,14H,5,8-10,13H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOSMDBEYDIZFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.